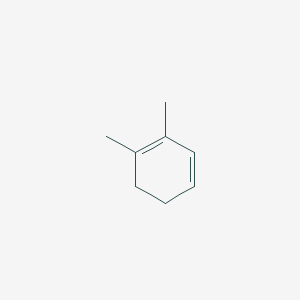
5-Iodothiophene-2,3-dicarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Iodothiophene-2,3-dicarbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of iodine and two formyl groups in the 2 and 3 positions of the thiophene ring makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodothiophene-2,3-dicarbaldehyde can be achieved through several methods. One common approach involves the bromination of 2,3-thiophenedicarboxaldehyde using N-bromosuccinimide in the presence of benzoyl peroxide . This reaction introduces bromine atoms, which can then be substituted with iodine through a halogen exchange reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination followed by halogen exchange. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Iodothiophene-2,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2,3-Thiophenedicarboxylic acid.
Reduction: 2,3-Thiophenedimethanol.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
科学研究应用
5-Iodothiophene-2,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of 5-Iodothiophene-2,3-dicarbaldehyde depends on its specific application. In chemical reactions, the iodine atom and formyl groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary depending on the context in which the compound is used.
相似化合物的比较
Similar Compounds
2,5-Thiophenedicarboxaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,3-thiophenedicarboxaldehyde: Similar structure but with bromine instead of iodine, leading to different reactivity patterns.
2-Thiophenecarboxaldehyde: Contains only one formyl group, resulting in different chemical properties.
Uniqueness
5-Iodothiophene-2,3-dicarbaldehyde is unique due to the presence of both iodine and two formyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C6H3IO2S |
|---|---|
分子量 |
266.06 g/mol |
IUPAC 名称 |
5-iodothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H3IO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H |
InChI 键 |
BJOPFNXPSLMKGS-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1C=O)C=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Hydroxyphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B8605016.png)










![[1-(3-amino-4-chlorophenyl)cyclopropyl]-pyrrolidin-1-ylmethanone](/img/structure/B8605084.png)
![(R)-2'-Oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-carboxylic acid](/img/structure/B8605103.png)

